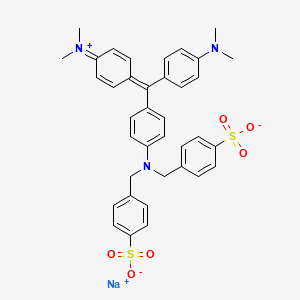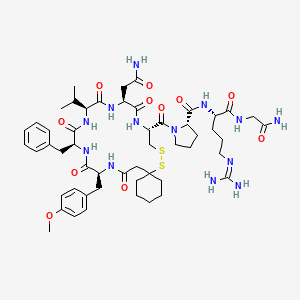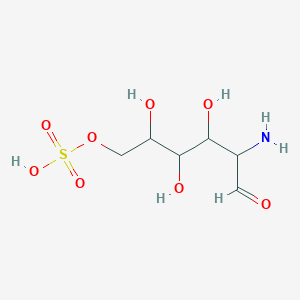![molecular formula C6H2N4O3 B1227951 3-oxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-3-ium CAS No. 5714-13-6](/img/structure/B1227951.png)
3-oxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide is a heterocyclic compound that features two oxadiazole rings fused to a benzene ring. This compound is known for its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including those used in optoelectronic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diaminobenzene with nitrous acid, followed by oxidation to form the oxadiazole rings. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole rings.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide exerts its effects is primarily through its electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. In biological systems, it may interact with molecular targets involved in hypoxia pathways, potentially inhibiting the activity of hypoxia-inducible factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(1,2-d4,5-d’)bis(1,2,3)thiadiazole: This compound is similar in structure but contains sulfur atoms instead of oxygen atoms in the rings.
Benzo(1,2-c4,5-c’)bis(1,2,5)thiadiazole: Another similar compound with sulfur atoms, known for its use in optoelectronic applications.
Benzo©(1,2,5)oxadiazole-naphthalenediimide: This compound incorporates the oxadiazole unit into a larger polymer backbone for use in semiconducting applications.
Uniqueness
Benzo(1,2-c:3,4-c’)bis(1,2,5)oxadiazole, 3-oxide is unique due to its specific arrangement of oxadiazole rings and its strong electron-withdrawing properties. This makes it particularly valuable in the synthesis of materials that require high electron affinity and stability under various conditions.
Propriétés
IUPAC Name |
3-oxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O3/c11-10-4-2-1-3-5(8-12-7-3)6(4)9-13-10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFYDUYYZMNBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C3=NON=C31)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-13-6 |
Source


|
| Record name | Furazanobenzofuroxan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine](/img/structure/B1227869.png)




![(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1227876.png)


![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-5-methyl-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1227882.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1227883.png)

![2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227885.png)


